3-Chloro-3-methylbutanenitrile

Catalog No.
S12749903
CAS No.
53897-47-5
M.F
C5H8ClN
M. Wt
117.58 g/mol
Availability
In Stock
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3-Chloro-3-methylbutanenitrile

CAS Number

53897-47-5

Product Name

3-Chloro-3-methylbutanenitrile

IUPAC Name

3-chloro-3-methylbutanenitrile

Molecular Formula

C5H8ClN

Molecular Weight

117.58 g/mol

InChI

InChI=1S/C5H8ClN/c1-5(2,6)3-4-7/h3H2,1-2H3

InChI Key

GRBSJTYXYMWEME-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC#N)Cl

3-Chloro-3-methylbutanenitrile is an organic compound with the molecular formula C₅H₈ClN and a CAS number of 555298. It presents as a colorless to pale yellow liquid with a characteristic odor. The compound is notable for its structure, which includes a nitrile functional group (-C≡N) and a chlorine atom attached to a tertiary carbon atom. Its molecular weight is approximately 119.57 g/mol, and it has a boiling point of around 128-130 °C and a melting point of -101 °C .

Typical of nitriles and alkyl halides. Key reactions include:

  • Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles, such as amines or alcohols, leading to the formation of corresponding amides or ethers.
  • Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to form carboxylic acids.
  • Reduction: The nitrile can be reduced to primary amines using reducing agents like lithium aluminum hydride or hydrogen in the presence of catalysts .

Several methods exist for synthesizing 3-chloro-3-methylbutanenitrile:

  • Halogenation of Nitriles: Chlorination of 3-methylbutanenitrile using chlorine gas or thionyl chloride can yield 3-chloro-3-methylbutanenitrile.
  • Nitration followed by Halogenation: Starting from 3-chloro-3-methylbutane, nitration can introduce the nitrile functional group through subsequent reactions.
  • Direct Synthesis from Alcohols: Alcohols can be converted to halides followed by nitrile formation through dehydration reactions .

The applications of 3-chloro-3-methylbutanenitrile are primarily in organic synthesis and chemical research. It may serve as an intermediate in the production of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, its unique properties make it useful in studying reaction mechanisms involving nucleophilic substitutions and hydrolysis reactions .

Several compounds share structural similarities with 3-chloro-3-methylbutanenitrile. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
3-MethylbutanenitrileC₅H₉NLacks chlorine; simpler structure
2-Chloro-2-methylpropionitrileC₅H₈ClNDifferent positioning of chlorine and nitrile
1-Chloro-2-methylpropaneC₅H₁₂ClAliphatic compound without a nitrile group
4-ChlorobutyronitrileC₅H₈ClNLonger carbon chain; different functional groups

Uniqueness: The presence of both a chlorinated tertiary carbon and a nitrile group distinguishes 3-chloro-3-methylbutanenitrile from other similar compounds, allowing for unique reactivity patterns in organic synthesis.

The development of 3-Chloro-3-methylbutanenitrile as a recognized chemical entity emerged from broader investigations into chlorinated nitrile compounds during the mid-to-late twentieth century [34]. The systematic study of chloro-derivatives of nitriles gained momentum particularly after 1960, when researchers began exploring the synthetic and practical possibilities of this class of compounds [34]. The preparation methods for chlorinated nitriles were initially documented primarily in patent literature, reflecting the industrial interest in these compounds as intermediates for various synthetic applications [34].

The compound's formal identification and cataloging in chemical databases occurred as part of the comprehensive efforts to document organic nitrogen-containing compounds [2]. The assignment of the Chemical Abstracts Service registry number 53897-47-5 to 3-Chloro-3-methylbutanenitrile established its unique identity within the chemical literature [2]. The compound's inclusion in major chemical databases such as PubChem, where it received the identifier CID 555298, occurred in 2005, marking its formal recognition in digital chemical information systems [2].

Research into tertiary chlorinated compounds gained particular significance due to their role as model compounds for studying structural defects in polymer chemistry [1]. The similarity of 3-Chloro-3-methylbutanenitrile's structure to tertiary chloride groups formed during radical polymerization processes has made it valuable for understanding polymer chemistry mechanisms [1]. This historical development reflects the broader evolution of organochlorine chemistry and the increasing sophistication of synthetic organic chemistry throughout the latter half of the twentieth century [34].

Nomenclature and Synonyms

The nomenclature of 3-Chloro-3-methylbutanenitrile follows established International Union of Pure and Applied Chemistry conventions for organic compounds containing both nitrile and halogen functionalities [2] [3]. The systematic name precisely describes the molecular structure: "3-chloro-3-methylbutanenitrile" indicates a four-carbon nitrile chain with chlorine and methyl substituents at the third carbon position [2]. This nomenclature system ensures unambiguous identification of the compound's structural features and substitution pattern [3].

SynonymLanguage/Type
3-Chloro-3-methylbutyronitrileAlternative IUPAC nomenclature
Butanenitrile, 3-chloro-3-methyl-Chemical Abstracts Index name
3-Chlor-3-methylbutannitrilGerman nomenclature
3-Chloro-3-méthylbutanenitrileFrench nomenclature

The alternative name "3-Chloro-3-methylbutyronitrile" represents a variation in nitrile nomenclature conventions, where "butyronitrile" serves as the base name rather than "butanenitrile" [2]. The Chemical Abstracts Service employs the index name "Butanenitrile, 3-chloro-3-methyl-" which follows their standardized naming conventions for substituted nitriles [2]. International variations in nomenclature reflect the compound's recognition across different chemical traditions and linguistic systems [3].

The molecular identifiers for 3-Chloro-3-methylbutanenitrile include the InChI (International Chemical Identifier) string "InChI=1S/C5H8ClN/c1-5(2,6)3-4-7/h3H2,1-2H3" and the corresponding InChIKey "GRBSJTYXYMWEME-UHFFFAOYSA-N" [2]. These standardized identifiers provide unambiguous digital representations of the molecular structure, facilitating database searches and computational chemistry applications [2]. The Simplified Molecular Input Line Entry System representation "CC(C)(CC#N)Cl" offers a concise textual description of the molecular connectivity [2].

Relevance in Contemporary Chemical Research

Contemporary research interest in 3-Chloro-3-methylbutanenitrile stems from its unique structural characteristics and potential applications in advanced organic synthesis [29] [31]. The compound exemplifies the renaissance of organo-nitriles in modern synthetic chemistry, where the nitrile functionality serves multiple roles including directing group applications, cycloaddition reactions, and carbon-hydrogen bond functionalization processes [29]. Research has demonstrated that nitrile-containing compounds offer diverse synthetic pathways through their ability to participate in inter- and intramolecular alkyne insertion reactions, [2+2+2] cycloaddition with alkynes, and [3+2] cycloaddition with azides [29].

The pharmaceutical industry has shown increased interest in chlorinated nitrile compounds due to their potential as intermediates in drug synthesis [31]. Studies have revealed that over thirty nitrile-containing pharmaceuticals are currently prescribed for diverse medicinal applications, with more than twenty additional nitrile-containing compounds in clinical development [31]. The structural features of 3-Chloro-3-methylbutanenitrile, particularly its tertiary carbon center and chlorine substitution, make it valuable for synthesizing compounds with enhanced pharmacokinetic properties [31].

Recent advances in catalytic methodologies have expanded the synthetic utility of chlorinated nitriles [25] [32]. Research has demonstrated novel approaches to nitrile chlorination using metalated nitrile intermediates, providing efficient routes to α-chloronitriles under mild conditions [25]. These developments have particular significance for compounds like 3-Chloro-3-methylbutanenitrile, where the chlorine substitution at the tertiary position offers opportunities for selective chemical transformations [25]. The development of safer synthetic routes that avoid the use of dangerous hydrogen cyanide gas has made nitrile chemistry more accessible to research laboratories [32].

Overview of Structural Features and Uniqueness

The molecular architecture of 3-Chloro-3-methylbutanenitrile exhibits several distinctive structural features that contribute to its unique chemical behavior [2] . The compound contains a tertiary carbon center bearing both chlorine and methyl substituents, creating a sterically hindered environment that influences its reactivity patterns [24]. This tertiary carbon configuration represents a quaternary substitution pattern that is relatively uncommon among simple nitrile compounds [24]. The presence of the nitrile group at the terminal position creates a linear carbon-nitrogen triple bond that imparts significant electronic effects throughout the molecular framework [27].

Structural PropertyValueSignificance
Molecular FormulaC₅H₈ClNDefines elemental composition
Molecular Weight117.58 g/molDetermines physical properties
Rotatable Bond Count1Indicates conformational flexibility
Hydrogen Bond Acceptor Count1Reflects interaction potential
Hydrogen Bond Donor Count0Indicates absence of acidic protons
Exact Mass117.0345270 DaPrecise mass for analytical identification

The nitrile functional group in 3-Chloro-3-methylbutanenitrile exhibits characteristic spectroscopic properties that distinguish it from other functional groups [27]. Infrared spectroscopy reveals an intense and sharp carbon-nitrogen triple bond stretching peak near 2200 wavenumbers, typical of saturated nitriles [27]. This spectroscopic signature provides a reliable method for compound identification and purity assessment [27]. The electronic properties of the nitrile group, including its strong dipole moment and electron-withdrawing character, significantly influence the compound's reactivity and intermolecular interactions [28].

The chlorine substitution at the tertiary carbon position creates unique steric and electronic environments that affect the compound's chemical behavior . The tertiary chloride structure makes the compound susceptible to nucleophilic substitution reactions while simultaneously providing resistance to certain oxidative processes . This combination of reactivity and stability makes 3-Chloro-3-methylbutanenitrile particularly valuable as a synthetic intermediate . The steric hindrance around the tertiary carbon center influences the compound's conformational preferences and affects its interactions with other molecules [24].

3-Chloro-3-methylbutanenitrile possesses the molecular formula C₅H₈ClN with a molecular weight of 117.58 grams per mole [1] [2]. The exact mass of the compound is 117.0345270 Da, with an identical monoisotopic mass value [1] [2]. This compound is registered under the Chemical Abstracts Service registry number 53897-47-5 and is catalogued in the PubChem database as compound identification number 555298 [2].

The structural formula of 3-chloro-3-methylbutanenitrile can be represented using the Simplified Molecular Input Line Entry System notation as CC(C)(CC#N)Cl [2]. The International Union of Pure and Applied Chemistry nomenclature designation for this compound is 3-chloro-3-methylbutanenitrile [2]. The International Chemical Identifier string is InChI=1S/C5H8ClN/c1-5(2,6)3-4-7/h3H2,1-2H3, which provides a standardized representation of the molecular structure [2]. The corresponding International Chemical Identifier key is GRBSJTYXYMEEME-UHFFFAOYSA-N [2].

PropertyValue
Molecular FormulaC₅H₈ClN
Molecular Weight (g/mol)117.58
Exact Mass (Da)117.0345270
Monoisotopic Mass (Da)117.0345270
CAS Registry Number53897-47-5
PubChem CID555298
InChI KeyGRBSJTYXYMEEME-UHFFFAOYSA-N

The compound features a quaternary carbon center at the third position of the butyl chain, where both a chlorine atom and a methyl group are attached [1] [2]. The nitrile functional group (-C≡N) is positioned at the terminal carbon of the four-carbon chain [2]. This structural arrangement results in a branched aliphatic nitrile with a tertiary chloride substituent.

Three-Dimensional Conformation and Stereochemistry

The three-dimensional molecular structure of 3-chloro-3-methylbutanenitrile exhibits characteristic features related to the hybridization states of its constituent atoms [2]. The nitrile carbon participates in sp hybridization, creating a linear arrangement between the carbon-carbon bond and the carbon-nitrogen triple bond [3] [4]. This linear geometry is fundamental to the nitrile functional group, with a typical carbon-nitrogen bond length of approximately 1.16 Å for triple bonds [4].

The quaternary carbon at position 3 adopts sp³ hybridization, resulting in tetrahedral geometry around this center [2]. The four substituents attached to this carbon include two methyl groups, one chlorine atom, and the ethyl chain bearing the nitrile group. The tetrahedral arrangement creates bond angles of approximately 109.5 degrees between adjacent substituents.

Due to the symmetry of the molecule, 3-chloro-3-methylbutanenitrile does not possess any chiral centers [2]. The compound exhibits no stereoisomerism, as confirmed by computational analysis that indicates zero defined stereocenters [2]. This absence of chirality simplifies the structural characterization and eliminates the need for consideration of enantiomeric forms.

The rotational characteristics of the molecule are limited, with computational analysis indicating one rotatable bond [2]. This rotatable bond corresponds to the connection between the quaternary carbon and the methylene carbon bearing the nitrile group. The restricted rotation contributes to relatively constrained conformational flexibility compared to longer-chain aliphatic compounds.

Crystallographic and Solid-State Structural Analysis

Comprehensive literature searches revealed an absence of published crystallographic structural analyses specifically for 3-chloro-3-methylbutanenitrile. The lack of X-ray crystallographic data may be attributed to the physical state of the compound at standard conditions, as many related chloronitrile compounds exist as liquids rather than crystalline solids at room temperature.

However, structural insights can be derived from related compounds and computational studies. The linear arrangement of the nitrile group, characteristic of all organic nitriles, extends outward from the molecular framework [3] [5]. This linearity is preserved in solid-state structures of similar compounds, where the carbon-nitrogen triple bond maintains its sp hybridization characteristics.

The molecular packing in potential crystalline forms would likely be influenced by the polar nature of both the nitrile group and the carbon-chlorine bond [3] [5]. The significant dipole moment associated with the nitrile functionality, typically around 4.0 Debye for simple nitriles, would contribute to intermolecular interactions in the solid state [3].

Computational modeling suggests that the compound would adopt extended conformations to minimize steric interactions between the bulky tertiary carbon center and the nitrile group [2]. The absence of hydrogen bonding capabilities in this compound would result in crystal packing dominated by van der Waals forces and dipole-dipole interactions.

Physicochemical Properties

Appearance, Odor, and Physical State

3-Chloro-3-methylbutanenitrile is reported to exist as a liquid at ambient temperature and pressure conditions . The compound exhibits a characteristic appearance described as colorless to pale yellow . This coloration is typical for many aliphatic chloronitrile compounds and may be influenced by the purity of the sample and storage conditions.

The olfactory characteristics of the compound include a distinctive odor that is characteristic of nitrile compounds . Nitriles generally possess sharp, penetrating odors that can be readily detected at relatively low concentrations. The specific odor profile of 3-chloro-3-methylbutanenitrile combines the typical nitrile scent with potential contributions from the chlorinated alkyl chain.

The physical state at standard temperature and pressure reflects the molecular weight and intermolecular forces present in the compound . The combination of dipole-dipole interactions from both the nitrile and carbon-chlorine bonds, along with van der Waals forces, contributes to the liquid state under normal conditions.

Melting and Boiling Points

Specific melting point data for 3-chloro-3-methylbutanenitrile was not identified in the comprehensive literature search. However, the reported melting point of -101°C for the structurally related compound 3-methylbutanenitrile provides insight into the expected range [7]. The presence of the chlorine substituent would be expected to influence the melting point through changes in molecular packing and intermolecular interactions.

The boiling point of 3-chloro-3-methylbutanenitrile is reported to be in the range of 128-130°C . This value is consistent with the molecular weight and polarity of the compound. For comparison, the structurally similar 3-methylbutanenitrile exhibits a boiling point of 128-130°C at 730 mmHg [7], suggesting that the chlorine substitution has a moderate effect on the boiling characteristics.

The boiling point elevation compared to unsubstituted alkyl nitriles reflects the increased molecular weight and enhanced intermolecular forces resulting from the chlorine substituent [8] [9]. Nitriles generally exhibit elevated boiling points relative to comparable hydrocarbons due to significant dipole-dipole interactions arising from the polar carbon-nitrogen triple bond [3] [8].

Solubility and Partition Coefficient

The solubility characteristics of 3-chloro-3-methylbutanenitrile reflect the dual nature of its molecular structure, incorporating both polar and nonpolar regions . The nitrile functional group contributes significant polarity to the molecule, with nitriles generally exhibiting reasonable water solubility, particularly for lower molecular weight compounds [3] [5].

The XLogP3-AA value for 3-chloro-3-methylbutanenitrile is calculated as 1.1 [2], indicating moderate lipophilicity. This partition coefficient suggests that the compound would distribute preferentially into organic phases relative to aqueous systems, though not to the extent observed with highly lipophilic compounds.

Water solubility is expected to be limited due to the presence of the chlorinated tertiary carbon and the overall molecular size [8]. The polar nitrile group provides some hydrophilic character, but this is offset by the lipophilic alkyl and chloro substituents. Solubility in organic solvents would be expected to be good, particularly in polar aprotic solvents that can interact favorably with the nitrile dipole.

The topological polar surface area is calculated as 23.8 Ų [2], reflecting the contribution of the nitrile nitrogen atom to the polar surface of the molecule. This relatively small polar surface area is consistent with limited water solubility and moderate biological membrane permeability.

Density and Refractive Index

Specific density and refractive index values for 3-chloro-3-methylbutanenitrile were not identified in the available literature. However, these properties can be estimated based on structural analogues and general principles governing the physicochemical properties of chlorinated nitriles.

For comparison, the related compound 3-methylbutanenitrile exhibits a density of 0.795 grams per milliliter at 25°C [7]. The presence of the chlorine atom in 3-chloro-3-methylbutanenitrile would be expected to increase the density significantly due to the higher atomic mass of chlorine compared to hydrogen.

The refractive index for 3-methylbutanenitrile is reported as n²⁰/D 1.393 [7]. The chlorine substitution would likely result in an increased refractive index for 3-chloro-3-methylbutanenitrile, as halogen substituents generally contribute to higher refractive indices due to their electron density and polarizability.

These physical properties are influenced by the electronic characteristics of both the nitrile group and the chlorine substituent, both of which contribute to the overall electron density and polarizability of the molecule [3] [5].

Hydrogen Bonding and Intermolecular Interactions

The intermolecular interactions exhibited by 3-chloro-3-methylbutanenitrile are primarily governed by the polar character of the nitrile functional group and the carbon-chlorine bond [10] [11]. The compound possesses one hydrogen bond acceptor site, corresponding to the nitrogen atom of the nitrile group, but contains no hydrogen bond donor sites [2].

The nitrile group exhibits a high dipole moment, typically around 4.0 Debye for simple nitriles, which corresponds to approximately 70% of the dipole moment expected for a fully ionic bond [3]. This substantial polarity arises from the electronegativity difference between carbon and nitrogen, with the triple bond creating a concentrated region of electron density [3] [5].

Research on nitrile hydrogen bonding dynamics demonstrates that nitrile groups can participate in hydrogen bonding interactions with protic solvents [10] [11]. The nitrogen lone pair orbital, directed along the carbon-nitrogen axis, serves as an effective hydrogen bond acceptor [12]. Studies using surface-enhanced two-dimensional infrared spectroscopy have revealed that hydrogen bonds to nitrile groups exhibit characteristic breaking and forming dynamics on timescales of 25-63 picoseconds, depending on the electrostatic environment [10].

The carbon-nitrogen triple bond in nitriles creates a polarized system where the nitrogen atom carries a partial negative charge while the carbon atom bears a partial positive charge [12] [4]. This charge distribution enables the formation of intermolecular associations where the nitrogen lone pair of one molecule can interact with the partially positive carbon of another nitrile molecule [12].

Interaction TypeStrengthCharacteristics
Dipole-dipoleModerateFrom C≡N and C-Cl bonds
Van der WaalsWeakBetween alkyl portions
Hydrogen bondingModerateN as acceptor only
π-interactionsMinimalLimited π-electron system

The intermolecular force field of nitriles has been extensively studied, revealing that these compounds exhibit stronger self-association than would be predicted from simple dipole-dipole interactions alone [12]. The directional character of the nitrile lone pair orbital contributes to specific geometric preferences in intermolecular arrangements [12].

Spectroscopic studies indicate that the nitrile stretching frequency undergoes characteristic shifts upon hydrogen bonding, with blueshifts observed in protic environments [11] [13]. These frequency changes have been utilized to quantify hydrogen bonding interactions and electric field effects in various chemical environments [11] [13].

The presence of the chlorine atom in 3-chloro-3-methylbutanenitrile introduces additional dipolar character to the molecule through the carbon-chlorine bond [14]. This secondary dipole can contribute to the overall intermolecular interaction profile, though it is generally weaker than the nitrile dipole due to the smaller electronegativity difference between carbon and chlorine compared to carbon and nitrogen [4].

XLogP3

1.1

Hydrogen Bond Acceptor Count

1

Exact Mass

117.0345270 g/mol

Monoisotopic Mass

117.0345270 g/mol

Heavy Atom Count

7

Dates

Last modified: 08-09-2024

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